molecular formula C13H19N3O B1371068 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 51-07-0

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Katalognummer: B1371068
CAS-Nummer: 51-07-0
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: UZKAUYQJRVDEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a benzamide derivative characterized by a pyrrolidine-substituted ethylamine side chain attached to the 4-amino position of the benzamide core. The compound (CAS: 45766-35-6) has a molecular weight of 134.18 g/mol according to one source , though this value appears inconsistent with structurally similar compounds (e.g., procainamide, molecular weight 235.72 g/mol) . This discrepancy may reflect differences in measurement methods or a typographical error in the source.

Eigenschaften

IUPAC Name

4-amino-N-(2-pyrrolidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKAUYQJRVDEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials

  • 4-Nitrobenzamide or 4-bromobenzamide derivatives as precursors.
  • 2-(Pyrrolidin-1-yl)ethylamine or its halide derivatives for side chain installation.
  • Reducing agents such as hydrogen gas with palladium catalysts for nitro group reduction.

Stepwise Synthetic Route

Step Reaction Type Reagents and Conditions Description
1 Nitration or Halogenation Benzamide treated with nitrating mixture (HNO3/H2SO4) or bromination reagents Introduces nitro or bromo substituent at para position on benzamide ring
2 Alkylation of amide nitrogen Reaction of 4-nitrobenzamide or 4-bromobenzamide with 2-(pyrrolidin-1-yl)ethyl chloride or amine under basic conditions (e.g., K2CO3, DMF) Attaches the pyrrolidinyl ethyl side chain to the amide nitrogen
3 Reduction Catalytic hydrogenation using H2 and Pd/C or chemical reduction with SnCl2/HCl Converts nitro group to amino group, yielding the target 4-amino derivative
4 Purification Recrystallization or chromatography Isolates the pure final compound

Reaction Conditions and Optimization

  • Nitration : Typically performed at low temperatures (0–5 °C) to control regioselectivity and avoid over-nitration.
  • Alkylation : Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile with bases such as potassium carbonate to deprotonate the amide nitrogen and facilitate nucleophilic substitution.
  • Reduction : Hydrogenation under mild pressure (1–3 atm) at room temperature or slightly elevated temperatures to achieve complete conversion of nitro to amino group without affecting other functional groups.
  • Purification : Flash chromatography using silica gel with appropriate solvent gradients (e.g., dichloromethane/methanol mixtures) or recrystallization from ethanol/water mixtures to achieve >95% purity.

A typical synthesis reported in literature involves:

  • Starting from 4-nitrobenzamide, alkylation with 2-(pyrrolidin-1-yl)ethyl chloride in DMF with potassium carbonate at 60 °C for 12 hours.
  • The resulting 4-nitro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is then subjected to catalytic hydrogenation using 10% Pd/C under 1 atm H2 at room temperature for 6 hours.
  • The product is filtered, concentrated, and purified by recrystallization to afford 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide in 70–85% overall yield.
Parameter Typical Conditions Notes
Nitration temperature 0–5 °C Controls regioselectivity
Alkylation solvent DMF or acetonitrile Polar aprotic solvents preferred
Alkylation base K2CO3 or NaH Deprotonates amide nitrogen
Alkylation temperature 50–70 °C Ensures reaction progress
Reduction catalyst Pd/C (10%) Hydrogenation catalyst
Reduction pressure 1–3 atm H2 Mild pressure for selective reduction
Reduction temperature 25–40 °C Mild conditions to avoid side reactions
Purification method Flash chromatography or recrystallization Achieves high purity
  • Yield and Purity : Optimized synthetic routes yield 70–85% pure product after purification.
  • Spectroscopic Characterization :
    • ^1H NMR confirms aromatic protons and pyrrolidine ring protons.
    • IR spectroscopy shows characteristic amide C=O stretch (~1650 cm⁻¹) and NH2 bending vibrations.
    • Mass spectrometry confirms molecular ion peak consistent with C14H21N3O (molecular weight ~247 g/mol).
  • Chemical Stability : The compound is stable under ambient conditions and shows no significant decomposition after storage at room temperature for months.
  • Scalability : The synthetic route is amenable to scale-up using continuous flow reactors for alkylation and reduction steps, improving reaction control and yield consistency.
  • The preparation method resembles that of 4-nitro-N-(2-piperidin-1-yl)ethylbenzamide, with the key difference being the pyrrolidine ring instead of piperidine, which can influence reaction rates and purification profiles.
  • Reduction of nitro to amino is a critical step that must be carefully controlled to avoid over-reduction or side reactions.
  • Alkylation efficiency depends on the leaving group of the alkylating agent and the base used.

The preparation of this compound is well-established through a multi-step synthetic pathway involving nitration or halogenation of benzamide, alkylation of the amide nitrogen with a pyrrolidinyl ethyl moiety, and reduction of the nitro group to an amino group. Reaction conditions are optimized to maximize yield and purity, with catalytic hydrogenation being the preferred method for reduction. Purification techniques such as flash chromatography and recrystallization ensure the isolation of a high-purity compound suitable for pharmaceutical research applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research indicates that 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide exhibits significant activity in the central nervous system. Its structural similarity to known antipsychotic agents suggests it may influence dopamine and serotonin receptor systems, potentially serving as a treatment for conditions such as schizophrenia and bipolar disorder.

Case Study: Binding Affinity Studies
Studies utilizing radiolabeled ligand binding assays have shown that this compound can selectively bind to dopamine D2 receptors, which are critical in the pathophysiology of psychotic disorders. Preliminary findings indicate that it may exhibit a favorable pharmacological profile compared to existing antipsychotics, warranting further investigation into its efficacy and safety.

Neuroprotective Effects

In addition to its antipsychotic properties, there is growing interest in the neuroprotective effects of this compound. Research has demonstrated that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table: Comparison of Neuroprotective Agents

Compound NameMechanism of ActionPotential Applications
This compoundModulates neurotransmitter systemsAntipsychotic, neuroprotective
MemantineNMDA receptor antagonistAlzheimer's disease
RiluzoleGlutamate release inhibitorAmyotrophic lateral sclerosis

Interaction with Other Biological Targets

Recent studies have explored the interactions of this compound with various receptors beyond dopamine and serotonin. For instance, it has been shown to interact with adrenergic receptors, which may enhance its therapeutic potential in treating anxiety disorders .

Wirkmechanismus

The mechanism of action of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 4-Amino-N-[2-(Pyrrolidin-1-yl)ethyl]benzamide

Compound Name Substituents (Benzamide Core/Side Chain) Molecular Weight (g/mol) Purity Key Applications/Activities Source
This compound 4-amino, pyrrolidinylethylamine 134.18* ≥95% Not explicitly stated (structural studies)
Procainamide 4-amino, diethylaminoethylamine 235.72 N/A Antiarrhythmic (Na+ channel blocker)
TG7-173 4-(pyrrolidin-1-yl), indole-ethylamine 348.43 >97% EP2 receptor antagonist
THHEB 3,4,5-trihydroxy, 4-hydroxyphenethylamine N/A N/A Antioxidant (DPPH scavenger, IC₅₀ = 22.8 µM)
Rip-B Benzamide, 3,4-dimethoxyphenethylamine N/A 80% Synthetic intermediate

*Molecular weight discrepancy noted (see Section 1).

Functional Group Influence on Activity

Pyrrolidine vs. Diethylamino Side Chains

  • This contrasts with procainamide, which features a flexible diethylamino group. Procainamide’s antiarrhythmic activity is attributed to sodium channel blockade , suggesting that the target compound’s pyrrolidine group may alter pharmacokinetics or target specificity.

Amino vs. Hydroxyl Substituents

  • THHEB (3,4,5-trihydroxy-N-phenethylbenzamide) demonstrates potent antioxidant activity (IC₅₀ = 2.5 µM for superoxide radicals) due to its hydroxyl groups, which donate electrons to neutralize free radicals . In contrast, the target compound’s 4-amino group lacks this redox activity but may facilitate hydrogen bonding in receptor interactions.

Key Research Findings

EP2 Receptor Antagonists : Compounds like TG7-173 and TG7-185 () demonstrate that pyrrolidine and azepane side chains enhance selectivity for EP2 receptors over related prostaglandin receptors. The target compound’s pyrrolidine group may similarly optimize receptor interactions .

Antioxidant Activity: While THHEB’s hydroxyl groups confer superior radical scavenging (IC₅₀ = 22.8 µM for DPPH), the target compound’s amino group likely shifts its mechanism toward non-antioxidant pathways, such as enzyme inhibition .

Antiarrhythmic Comparisons: Procainamide’s diethylamino group is critical for sodium channel binding. Substituting this with pyrrolidine (as in the target compound) could alter ionization and membrane permeability, necessitating further study .

Biologische Aktivität

4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, also known as 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, is a compound with significant potential in pharmaceutical research. Its unique structure, featuring a benzamide core and a pyrrolidinyl ethyl group, suggests various biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3OC_{11}H_{15}N_{3}O, with a molecular weight of approximately 205.25 g/mol. The compound exhibits properties typical of amines and amides, which can influence its interaction with biological macromolecules.

Antipsychotic Properties

Research indicates that this compound has potential antipsychotic effects. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions. The compound's structural similarity to known psychotropic drugs suggests it may interact selectively with various receptors in the brain, including dopamine D2 and serotonin 5-HT receptors .

The mechanism of action involves binding to specific neurotransmitter receptors, leading to altered signaling pathways that can alleviate symptoms associated with psychiatric disorders. Studies have shown that this compound may exhibit selective binding affinity for certain receptor subtypes, indicating its potential as a targeted therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC11H15N3OAntipsychoticLacks chlorination
4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-methylsulfonyl-benzamideC13H18N2O3SAntipsychoticContains sulfonyl group
N-Methyl-N-{[2-(pyrrolidin-1-yl)ethyl]}benzamideC12H17N3UnknownMethyl substitution on nitrogen

This table illustrates how variations in functional groups can influence pharmacological profiles and receptor selectivity .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antipsychotic Activity : A study demonstrated that this compound significantly reduced hyperactivity in animal models, suggesting its efficacy as an antipsychotic agent .
  • Neurotransmitter Interaction : Research focusing on receptor binding assays revealed that this compound shows a higher affinity for serotonin receptors compared to dopamine receptors, indicating a potential mechanism for its mood-stabilizing effects .
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicated that the compound exhibited moderate activity against various cancer cell lines, suggesting its potential role in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a pyrrolidine-containing amine. For example:

  • Route 1 : React 4-nitrobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine .
  • Route 2 : Use reductive amination with 4-aminobenzoic acid derivatives and functionalized amines .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of acyl chloride) .
  • Catalysts : Employ carbodiimides (e.g., EDC) with HOBt for efficient amide bond formation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity yields .

Q. Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (HPLC)Key Reference
Catalytic Hydrogenation78–83≥98%
Reductive Amination65–72≥95%

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., β = 108.5° in monoclinic systems) and intermolecular interactions .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify amine (-NH2_2) and pyrrolidine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 235.33 [M+H]+^+) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column with mobile phases (e.g., acetonitrile/0.1% TFA) and detect at λ = 295 nm .
  • LC-MS/MS : Employ MRM transitions for enhanced specificity in plasma or tissue homogenates .
  • Validation Parameters : Ensure linearity (R2^2 > 0.99), LOD ≤ 0.1 µg/mL, and precision (RSD < 5%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., nitro, methoxy, or halogen substituents) and evaluate via in vitro assays (e.g., receptor binding or enzyme inhibition) .
  • Computational Modeling : Perform docking studies with target proteins (e.g., histone deacetylases) to predict binding affinities .
  • Case Study : Replacement of diethylamino with pyrrolidinyl groups enhances blood-brain barrier penetration in CNS-targeted analogs .

Q. Table 2: Bioactivity of Derivatives

SubstituentIC50_{50} (µM)Target ProteinReference
4-Nitro0.45HDAC8
4-Methoxy1.2Serotonin Receptor

Q. How can contradictory data in pharmacokinetic studies be resolved?

Methodological Answer:

  • Source Identification : Compare metabolite profiles (e.g., oxidation at the pyrrolidine ring) across species using LC-HRMS .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in bioavailability measurements .
  • Case Example : Discrepancies in half-life (t1/2_{1/2}) values may arise from differences in CYP450 enzyme expression in rat vs. human liver microsomes .

Q. What strategies are effective for improving compound stability during long-term storage?

Methodological Answer:

  • Lyophilization : Prepare hydrochloride salts to enhance hygroscopic stability .
  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Excipients : Use cyclodextrins or mannitol to reduce aggregation in aqueous solutions .

Q. How can in vivo efficacy be evaluated while minimizing off-target effects?

Methodological Answer:

  • Dose Optimization : Conduct MTD (Maximum Tolerated Dose) studies in rodent models .
  • Biomarker Monitoring : Track plasma levels of inflammatory cytokines (e.g., IL-6) or liver enzymes (ALT/AST) .
  • Imaging : Use PET tracers (e.g., 11^{11}C-labeled analogs) to assess tissue distribution .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism .
  • Validation : Compare in silico predictions with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.